molecular formula C10H13ClN4OS B8634826 3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole

3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole

Cat. No. B8634826
M. Wt: 272.76 g/mol
InChI Key: QCZWAZSRPCRGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863299B2

Procedure details

NaOEt (21% solution in EtOH, 2.08 vol, 1.1 eq) was added to EtOH (20 vol) under nitrogen atmosphere. 4-Methyl-5-(4-methyl-1,3-oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (respectively a tautomeric form thereof; 290 g, 1 wt) was added in one portion and the resulting mixture stirred at 25±2° C. until a clear solution was obtained. Then 1-bromo-3-chloropropane (0.54 vol, 1.1 eq) was added and the solution stirred at 40° C. for 24 h then cooled to 25° C. After filtration water (20 vol) was added and the ethanolic phase was removed by vacuum distillation (internal temperature ˜40° C.). The mixture was extracted with EtOAc (41 vol). The aqueous layer was removed and the organic phase was evaporated to dryness. Dichloromethane (4 vol) was added. The organic solution is purified through a short silica gel column (18 wt of silica), eluting with EtOAc (200 vol) to give the title compound as a foam (267.64 g).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[O-].[Na+].[CH3:5][N:6]1[C:10]([C:11]2[O:15][CH:14]=[N:13][C:12]=2[CH3:16])=[N:9][NH:8][C:7]1=[S:17].Br[CH2:19][CH2:20][CH2:21][Cl:22]>CCO>[Cl:22][CH2:21][CH2:20][CH2:19][S:17][C:7]1[N:6]([CH3:5])[C:10]([C:11]2[O:15][CH:14]=[N:13][C:12]=2[CH3:16])=[N:9][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(NN=C1C1=C(N=CO1)C)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 2) °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 25±2° C. until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
290 g, 1 wt) was added in one portion
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
the solution stirred at 40° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 25° C
FILTRATION
Type
FILTRATION
Details
After filtration water (20 vol)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the ethanolic phase was removed by vacuum distillation (internal temperature ˜40° C.)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (41 vol)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated to dryness
ADDITION
Type
ADDITION
Details
Dichloromethane (4 vol) was added
CUSTOM
Type
CUSTOM
Details
The organic solution is purified through a short silica gel column (18 wt of silica)
WASH
Type
WASH
Details
eluting with EtOAc (200 vol)

Outcomes

Product
Name
Type
product
Smiles
ClCCCSC1=NN=C(N1C)C1=C(N=CO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 267.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.